molecular formula C7H9NO2 B13182084 1-Amino-3-(furan-2-yl)propan-2-one

1-Amino-3-(furan-2-yl)propan-2-one

Cat. No.: B13182084
M. Wt: 139.15 g/mol
InChI Key: HXDZBAYIWSANKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR ANIMAL USE. 1-Amino-3-(furan-2-yl)propan-2-one is a chemical compound featuring a furan ring, a structural motif of significant interest in organic and medicinal chemistry. Furan-containing compounds are recognized as versatile building blocks and are integral to numerous approved drugs and natural products with diverse biological activities . The specific research value of this compound lies in its potential as a synthetic intermediate. Its molecular structure, which combines an amino group, a ketone, and a furan heterocycle, makes it a potential precursor for the synthesis of more complex heterocyclic systems. Researchers can explore its use in various cyclization and condensation reactions, such as in pathways analogous to the Paal-Knorr synthesis, for generating novel chemical libraries . Further investigation may reveal its applicability in developing new pharmaceutical candidates or organic materials. Specific details on its mechanism of action and primary applications are area for further experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-amino-3-(furan-2-yl)propan-2-one

InChI

InChI=1S/C7H9NO2/c8-5-6(9)4-7-2-1-3-10-7/h1-3H,4-5,8H2

InChI Key

HXDZBAYIWSANKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)CN

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 1 Amino 3 Furan 2 Yl Propan 2 One

Reactions of the Primary Amino Group

The primary amino group (-NH₂) in 1-Amino-3-(furan-2-yl)propan-2-one is a potent nucleophile, owing to the lone pair of electrons on the nitrogen atom. This nucleophilicity drives its participation in a variety of substitution and condensation reactions.

Nucleophilic Substitution and Amidation Reactions

The primary amine can readily undergo nucleophilic substitution reactions, such as N-alkylation and acylation, to yield more complex derivatives.

N-Alkylation: The direct N-alkylation of α-amino acids and their derivatives can be achieved using alcohols in the presence of a suitable catalyst, following a "borrowing hydrogen" strategy. This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amino group, followed by reduction to the N-alkylated amine. nih.gov This method is highly selective and produces water as the only significant by-product. nih.govresearchgate.net While conventional methods often rely on alkyl halides, these can lead to multiple alkylations and the formation of stoichiometric by-products. nih.gov

Amidation: The amino group of this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. The direct amidation of unprotected amino acids is a challenging but increasingly feasible process, often employing Lewis acid catalysts or coupling reagents to activate the carboxylic acid. quora.com For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct synthesis of α-amino amides from unprotected amino acids and an excess of an amine. quora.com These reactions are fundamental in peptide synthesis and for creating a wide array of biologically active molecules. researchgate.netquora.com

Reaction TypeReagentsProduct TypeRef.
N-AlkylationAlcohols, CatalystSecondary or Tertiary Amine nih.govresearchgate.net
AmidationCarboxylic Acid, Coupling AgentAmide quora.com
AcylationAcyl Chloride or Anhydride (B1165640)Amide researchgate.net

Imine and Enamine Formation

The reaction of the primary amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and is reversible. mdpi.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The pH of the reaction is crucial; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it protonates the primary amine, rendering it non-nucleophilic. mdpi.com

The formation of an imine from this compound is a key step in various synthetic pathways. Imines themselves are valuable intermediates that can be reduced to form secondary amines through a process known as reductive amination. youtube.com

Reactions of the Ketone Carbonyl Group

The ketone carbonyl group (C=O) is electrophilic at the carbonyl carbon and possesses acidic α-hydrogens, enabling a different set of chemical transformations.

Nucleophilic Addition Reactions and Reduction Pathways

The electrophilic carbon of the ketone is susceptible to attack by nucleophiles. A key reaction in this category is reduction.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, 1-Amino-3-(furan-2-yl)propan-2-ol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comresearchgate.net This reagent is selective for aldehydes and ketones and typically does not reduce less reactive functional groups like esters or amides under standard conditions. youtube.commasterorganicchemistry.com The reduction of α-amino ketones can be achieved with high efficiency. researchgate.nettsijournals.com The use of NaBH₄ in conjunction with Lewis acids like BF₃·Et₂O has also been reported for the reduction of α-amino acids to the corresponding amino alcohols. tsijournals.com Stereoselective reduction of ketones to yield specific alcohol diastereomers can be achieved using chiral reducing agents or catalysts. jst.go.jporganic-chemistry.org

ReactionReagentProductRef.
Ketone ReductionSodium Borohydride (NaBH₄)1-Amino-3-(furan-2-yl)propan-2-ol masterorganicchemistry.comresearchgate.net
Ketone ReductionNaBH₄ / BF₃·Et₂O1-Amino-3-(furan-2-yl)propan-2-ol tsijournals.com

Reactions Involving Alpha-Hydrogens (e.g., Aldol (B89426) Condensations)

The hydrogen atoms on the carbons adjacent (in the alpha position) to the ketone are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile that can participate in carbon-carbon bond-forming reactions, most notably the aldol condensation. mdpi.comlibretexts.org

Aldol Condensation: this compound has two sets of α-hydrogens: those on the methyl group (C1) and those on the methylene (B1212753) group adjacent to the furan (B31954) ring (C3). Enolate formation at the C1 position can lead to reactions with aldehydes or ketones. A particularly relevant example is the Claisen-Schmidt condensation , where a ketone reacts with an aromatic aldehyde (which cannot enolize) in the presence of a base to form an α,β-unsaturated ketone, also known as a chalcone. libretexts.org The synthesis of furan-containing chalcones via this method is well-documented. oup.comorganic-chemistry.org

Intramolecular Aldol Condensation: If the molecule contains a second carbonyl group at an appropriate distance, an intramolecular aldol condensation can occur to form a cyclic product. science.govlibretexts.orgyoutube.com For this compound, such a reaction would require prior modification to introduce another carbonyl functionality.

Reactivity and Transformations of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that undergoes a unique set of reactions, including electrophilic substitution and cycloadditions. However, its aromaticity is less pronounced than that of benzene (B151609), making it susceptible to ring-opening reactions under certain conditions. pharmaguideline.commatanginicollege.ac.in

Electrophilic Aromatic Substitution: Furan is highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (or C2, if C5 is substituted). quora.compharmaguideline.comquora.com The presence of the aminopropanone side chain, which is electron-withdrawing (especially after protonation of the amine), is expected to deactivate the furan ring towards electrophilic attack compared to unsubstituted furan. pharmaguideline.comrsc.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which typically require milder conditions for furan than for benzene to avoid polymerization or ring-opening. pharmaguideline.com

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). The reactivity of the furan ring in these reactions is influenced by substituents. Electron-donating groups on the furan ring generally increase reactivity, while electron-withdrawing groups decrease it when the furan acts as the diene. rsc.orgnih.gov Conversely, an electron-withdrawing group can enhance the dienophilic character of one of the double bonds within the furan ring. conicet.gov.ar The aminopropanone side chain would influence the regioselectivity and rate of such cycloadditions. mdpi.comnih.gov

Ring Opening and Transformation: The furan ring can be opened under acidic conditions to yield 1,4-dicarbonyl compounds. mdpi.comoup.comrsc.org For example, acid-catalyzed hydrolysis of furan derivatives can lead to the formation of γ-diketones. rsc.orgresearchgate.net These resulting 1,4-dicarbonyl compounds are valuable intermediates themselves and can be used in subsequent cyclization reactions. For instance, reaction with hydrazine (B178648) (H₂NNH₂) can lead to the formation of pyridazines, another class of six-membered heterocycles. researchgate.netnih.govchemtube3d.com This transformation provides a powerful synthetic route from furans to pyridazines.

Reaction TypeKey FeaturesProduct TypeRef.
Electrophilic SubstitutionOccurs at C5-position; deactivated by side chainSubstituted Furan quora.compharmaguideline.com
Diels-Alder ReactionFuran acts as a dieneBicyclic Adduct rsc.orgnih.gov
Acid-Catalyzed Ring OpeningForms 1,4-dicarbonyl compoundsγ-Diketone rsc.orgresearchgate.net
Transformation to PyridazineRing opening followed by condensation with hydrazinePyridazine researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.com The substitution typically occurs at the C2 (or α) position, which is the most electron-rich and leads to a more stable cationic intermediate. chemicalbook.comquora.comquora.comquora.com In this compound, the C2 position is already substituted with the aminopropanone chain. Therefore, electrophilic attack is expected to occur at the C5 position.

The acyl group (a ketone in this case) attached to the furan ring is electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. matanginicollege.ac.in However, the furan ring is inherently much more reactive than benzene, so substitution can still proceed under mild conditions. pearson.comchemicalbook.com

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out with acetyl nitrate (B79036) to avoid the strongly acidic conditions of a sulfuric/nitric acid mixture, which can cause ring opening.

Sulfonation: Can be achieved using a sulfur trioxide-pyridine complex. youtube.com

Halogenation: Bromination and chlorination can be performed under mild conditions, for example, with bromine in dioxane. pearson.com

Friedel-Crafts Acylation and Alkylation: These reactions are often difficult to control with furan due to its sensitivity to Lewis acids, but can be achieved with milder catalysts.

For this compound, the primary amine group would need to be protected (e.g., as an amide) before subjecting the molecule to most electrophilic substitution conditions to prevent side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a 2-Substituted Furan

Reagent/ReactionPredicted Position of Substitution
Nitrating MixtureC5
SO3/PyridineC5
Br2/DioxaneC5
Acyl Chloride/Lewis AcidC5

Oxidative Furan Dearomatization and Rearrangement Processes

The furan ring can be selectively oxidized and undergo dearomatization to yield a variety of useful synthetic intermediates. researchgate.net Oxidation can lead to 1,4-dicarbonyl compounds, butenolides, or pyranones depending on the oxidant and reaction conditions. researchgate.net

A particularly relevant transformation for furan-2-yl carbinols (alcohols where the hydroxyl group is on the carbon attached to the furan ring) is the Piancatelli rearrangement . wikipedia.orgrsc.org This acid-catalyzed rearrangement converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov While this compound is not a carbinol, reduction of its ketone functionality would yield a 2-furylcarbinol that could potentially undergo this rearrangement.

A related and highly significant reaction is the aza-Piancatelli rearrangement , where an amine acts as the nucleophile instead of water. nih.govescholarship.org This reaction, often catalyzed by Lewis acids like Dy(OTf)3, converts 2-furylcarbinols into 4-aminocyclopentenones in the presence of an amine. nih.govescholarship.org It is conceivable that under appropriate conditions, the primary amine of this compound (or a derivative) could participate in an intramolecular aza-Piancatelli-type reaction.

Cobalt-catalyzed oxygenation/dearomatization has also been reported as a method to convert furans into various products, including lactones and ketones. nih.govnyu.edu

Table 2: Potential Products from Oxidative Dearomatization of this compound Derivatives

Starting Material DerivativeReaction TypePotential Product Class
Ketone-reduced derivativePiancatelli RearrangementSubstituted 4-hydroxycyclopentenone
Ketone-reduced derivativeAza-Piancatelli RearrangementSubstituted 4-aminocyclopentenone
Furan ringGeneral Oxidation1,4-dicarbonyl compound

Cycloaddition Reactions Involving the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comacs.org This provides a powerful method for constructing bicyclic systems, specifically 7-oxabicyclo[2.2.1]heptane derivatives. acs.org

The reactivity of the furan diene is sensitive to the electronic nature of its substituents.

Electron-donating groups on the furan ring generally increase its reactivity in Diels-Alder reactions. rsc.org

Electron-withdrawing groups , such as the acyl group in this compound, tend to decrease the reactivity of the furan as a diene. rsc.orgnih.gov

Despite the deactivating effect of the ketone, Diels-Alder reactions with highly reactive dienophiles (e.g., maleic anhydride, N-substituted maleimides) are still possible. nih.govyoutube.com The amino group, if unprotected, could potentially react with the dienophile. If the amine is protected as a non-nucleophilic group, the cycloaddition would proceed on the furan ring. The reaction of furans with dienophiles can sometimes be reversible. mdpi.com

Intramolecular Diels-Alder reactions involving a furan ring are also well-established, providing access to complex polycyclic structures. youtube.comresearchgate.net

Table 3: Predicted Reactivity in Diels-Alder Reactions

DienophilePredicted ReactivityProduct Type
Maleic AnhydrideModerate7-oxabicyclo[2.2.1]heptane derivative
N-PhenylmaleimideModerate7-oxabicyclo[2.2.1]heptane derivative
Dimethyl acetylenedicarboxylate (B1228247)Low to Moderate7-oxabicyclo[2.2.1]heptane derivative

Intramolecular Cyclization and Heterocyclic Annulation Reactions

The presence of both an amine and a ketone in this compound opens up numerous possibilities for intramolecular cyclization to form new heterocyclic rings.

One of the most direct possibilities is the intramolecular condensation of the primary amine with the ketone to form a cyclic imine or, upon reduction, a substituted piperazine (B1678402) or related heterocyclic system.

Furthermore, the core structure can be a precursor for other heterocyclic systems through multi-step sequences. For example, the furan ring can be a masked 1,4-dicarbonyl compound. thieme-connect.comacs.orgyoutube.com Oxidative cleavage of the furan ring would yield a 1,4,6-tricarbonyl compound containing an amino group. This intermediate could then undergo intramolecular condensation (a Paal-Knorr type synthesis) to form various heterocycles, such as substituted pyridazines upon reaction with hydrazine. acs.org

The aminoketone functionality is also reminiscent of starting materials for the synthesis of various heterocycles. For instance, α-haloketones, which could be synthesized from the ketone in the target molecule, are versatile precursors for furans, pyrroles, thiazoles, and imidazoles when reacted with appropriate nucleophiles. nih.govuwindsor.camdpi.comscilit.com An intramolecular variant of the Hantzsch pyrrole (B145914) synthesis is also plausible, where the amine and an enolate derived from the ketone could cyclize. uwindsor.ca

Mechanistic Investigations of Key Chemical Transformations

While no specific mechanistic studies on this compound were found, the mechanisms of the key reactions involving its functional groups are well-established.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic intermediate known as a sigma complex or arenium ion. pearson.com Attack at the C5 position of the 2-substituted furan ring allows for the positive charge to be delocalized over three atoms, including the ring oxygen, leading to a more stable intermediate compared to attack at other positions. quora.comquora.com

Piancatelli Rearrangement: The accepted mechanism involves acid-catalyzed dehydration of the furylcarbinol to form a stabilized carbocation. wikipedia.orgnih.gov This is followed by nucleophilic attack of water, ring opening to a pentadienyl cation, and a 4π-electrocyclization to form the cyclopentenone ring. wikipedia.orgnih.gov The aza-Piancatelli rearrangement follows a similar pathway with an amine as the nucleophile. escholarship.org

Diels-Alder Reaction: This is a concerted pericyclic reaction involving a [4π+2π] cycloaddition between the furan (diene) and a dienophile. mdpi.com The reaction proceeds through a cyclic transition state. The stereoselectivity (endo/exo) is governed by secondary orbital interactions, although for furans, the thermodynamically more stable exo product is often favored, especially if the reaction is reversible. acs.orgacs.org

Spectroscopic Characterization and Structural Elucidation of 1 Amino 3 Furan 2 Yl Propan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

No specific 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR data for 1-Amino-3-(furan-2-yl)propan-2-one has been found in the surveyed literature. However, analysis of related furan-containing propanone and amino acid derivatives allows for a theoretical prediction of its spectral features. mdpi.commdpi.commdpi.com

Predicted ¹H NMR Characteristics: The proton spectrum would be expected to show distinct signals for the furan (B31954) ring protons, the methylene (B1212753) protons adjacent to the furan ring, and the methylene protons of the aminomethyl group. The furan ring typically displays three protons in characteristic regions: H-5 (around 7.4 ppm), H-3 (around 6.4 ppm), and H-4 (around 6.3 ppm), with specific coupling constants defining their relationship. The methylene protons adjacent to the furan ring (C3-H₂) would likely appear as a singlet, while the aminomethyl protons (C1-H₂) would also be a singlet, though its chemical shift would be influenced by the solvent and pH.

Predicted ¹³C NMR Characteristics: The carbon spectrum would be expected to show seven distinct signals. The carbonyl carbon (C=O) of the ketone group would have the most downfield shift, typically in the range of 200-210 ppm. The furan ring carbons would appear in the aromatic region, with C2 and C5 appearing at lower field than C3 and C4. The methylene carbons (C1 and C3) would be found in the aliphatic region of the spectrum.

An interactive table of predicted chemical shifts is provided below, based on data from similar structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-C H₂NH₂)~3.5 - 4.0~45 - 55
C2 (>C =O)-~200 - 210
C3 (-C H₂-Furan)~3.8 - 4.2~40 - 50
Furan C2'-~150 - 155
Furan C3'~6.3 - 6.5~110 - 115
Furan C4'~6.4 - 6.6~110 - 115
Furan C5'~7.4 - 7.6~140 - 145

Note: These are estimated values and require experimental verification.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

Specific FTIR and Raman spectra for this compound are not available in the public domain. The analysis of furan and its derivatives provides a basis for predicting the key vibrational modes. mit.eduresearchgate.net

Predicted FTIR Characteristics: The FTIR spectrum would be dominated by a strong absorption band for the C=O stretching of the ketone group, expected around 1710-1730 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the furan ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. Characteristic furan ring vibrations (C=C and C-O-C stretching) are expected in the 1600-1300 cm⁻¹ region. The N-H bending vibration would likely be found around 1600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While some vendor information suggests that LC-MS data exists, the actual mass spectrum and fragmentation pattern for this compound are not published. bldpharm.com The molecular weight of the compound is 139.15 g/mol .

Predicted Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 139 would be expected. Key fragmentation pathways would likely involve the alpha-cleavage characteristic of ketones and amines. A prominent fragment would be the furfuryl cation (m/z 81) resulting from cleavage of the bond between C3 and the furan ring. Another likely fragmentation is the loss of the aminomethyl radical (•CH₂NH₂) to give an ion at m/z 109. Cleavage adjacent to the carbonyl group could also lead to characteristic fragments. The study of related 3(2H)-furanones suggests complex rearrangement possibilities for the furan ring itself under ionization. nih.govmdpi.comuni-saarland.de

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

There are no published UV-Vis absorption spectra for this compound. The electronic absorption properties are dictated by the chromophores present in the molecule: the furan ring and the carbonyl group.

X-ray Crystallography for Solid-State Structural Determination

No crystal structure for this compound or its salts has been deposited in crystallographic databases or published in the scientific literature. Therefore, no definitive information on its solid-state conformation, bond lengths, bond angles, or intermolecular interactions is available. Obtaining a single crystal suitable for X-ray diffraction would be necessary to elucidate these structural details. mdpi.com

Computational and Theoretical Investigations of 1 Amino 3 Furan 2 Yl Propan 2 One

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and to describe the distribution of its electrons. For 1-Amino-3-(furan-2-yl)propan-2-one, this analysis would yield precise bond lengths, bond angles, and dihedral angles. This foundational data is crucial for understanding the molecule's shape and steric properties. Furthermore, DFT provides insights into the electronic structure, such as orbital energies and charge distribution, which govern the molecule's reactivity and interactions. While studies on related furan-containing molecules exist mdpi.commdpi.com, specific geometric parameters for this compound are not published.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map the potential energy surface. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such an analysis for this compound would reveal its preferred shapes in different environments, which is critical for understanding how it might interact with biological targets or other molecules. Studies on other flexible molecules demonstrate the utility of this approach. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Quantum Chemical Descriptors of Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. From these energies, various quantum chemical descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index. This analysis would predict the most likely sites for nucleophilic and electrophilic attack on this compound, offering a theoretical basis for its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for understanding intermolecular interactions. The map reveals regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. researchgate.net For this compound, an MEP map would highlight the electrophilic and nucleophilic sites, such as the lone pairs on the oxygen and nitrogen atoms and the hydrogens of the amino group, providing a visual guide to its reactive behavior. researchgate.net

Prediction and Interpretation of Spectroscopic Properties (Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict spectroscopic data with a high degree of accuracy. Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular molecular vibrations (e.g., C=O stretching, N-H bending). researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. This information is vital for characterizing the molecule and confirming its structure experimentally. Without specific computational studies, the theoretical spectra for this compound remain uncalculated.

Hirshfeld Surface Analysis and Non-Covalent Interaction Studies

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping various properties onto this unique molecular surface, researchers can identify and analyze different types of non-covalent contacts, such as hydrogen bonds and van der Waals forces. This provides a detailed picture of how molecules pack together in the solid state. For this compound, this analysis would elucidate the key intermolecular forces that stabilize its crystal structure, offering insights into its physical properties like melting point and solubility.

Design, Synthesis, and Research Applications of Derivatives and Analogues of 1 Amino 3 Furan 2 Yl Propan 2 One

Rational Design Principles for Structural Modifications

The rational design of derivatives based on the 1-amino-3-(furan-2-yl)propan-2-one scaffold is a strategic process aimed at optimizing the molecule's properties as a potential therapeutic agent. ufrj.br This process involves systematic structural modifications to improve pharmacodynamic and pharmacokinetic profiles. ufrj.br Key objectives for these modifications include enhancing biological potency and selectivity, improving metabolic stability, and optimizing solubility and bioavailability. nih.govnih.gov

The structure-activity relationship (SAR) is a fundamental concept in this process, seeking to understand how specific structural features of the molecule relate to its biological effects. ijabbr.com For furan-containing compounds, the furan (B31954) ring itself is often a target for modification. ijabbr.com Aromatic rings like furan can be susceptible to cytochrome P450 (CYP) mediated oxidative metabolism. cambridgemedchemconsulting.com Therefore, a primary design principle is to introduce substituents onto the furan ring or replace it entirely to block these metabolic pathways and enhance the compound's stability in the body. cambridgemedchemconsulting.com

Modifications to the amino and ketone groups are also critical. The thoughtful application of bioisosteric replacement allows researchers to probe the effects of steric size, shape, electronic properties, polarity, and pKa on the biological response. nih.govresearchgate.net By altering these groups, it is possible to fine-tune the molecule's interactions with its biological target, potentially leading to increased potency and selectivity for a specific enzyme or receptor subtype. ufrj.br

Exploration of Derivatives with Modifications on the Amino, Ketone, and Furan Moieties

Systematic exploration of derivatives involves targeted chemical changes at the three principal moieties of the this compound core: the amino group, the ketone, and the furan ring.

Amino Moiety Modifications: The primary amine is a key site for establishing hydrogen bonds and ionic interactions. Modifications at this position can significantly alter a compound's polarity, basicity, and ability to interact with biological targets. Common derivatization strategies include N-alkylation and N-acylation. A one-pot domino synthesis has been developed for 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, demonstrating the feasibility of creating N-substituted derivatives in related heterocyclic systems. nih.gov Such modifications can modulate the compound's lipophilicity and membrane permeability.

Ketone Moiety Modifications: The ketone group in aminoketone scaffolds is often a crucial pharmacophoric element. nih.gov It can participate in key hydrogen bonding interactions or even form reversible or irreversible covalent bonds with serine residues in the active sites of enzymes like serine hydrolases. nih.gov Research on related structures has shown that this activated ketone group is an important structural feature. nih.gov Exploratory modifications can include the reduction of the ketone to a secondary alcohol to assess the importance of the carbonyl's hydrogen bond accepting capacity versus the alcohol's donating and accepting ability. Another strategy is the conversion of the ketone to an imine or oxime, which alters the geometry and electronic nature of this position. The synthesis of furan-3(2H)-imine scaffolds from related ketone precursors has been successfully established. nih.gov

Furan Moiety Modifications: The furan ring is not only a structural component but also an active participant in the molecule's electronic and metabolic profile. researchgate.net Modifications can range from simple substitution on the furan ring to more complex fusions. For instance, furan can undergo acetylation with acetic anhydride (B1165640) or sulfonation, demonstrating its reactivity. ijabbr.com The synthesis of various substituted furan derivatives is well-documented, often involving metal-catalyzed reactions to append new groups. organic-chemistry.org Studies on furan-ring fused chalcones have shown that the attachment of a furan moiety can enhance antiproliferative activity compared to analogues without the ring. nih.gov

Table 1: Examples of Potential Modifications and Their Rationale

MoietyModification TypeExampleRationaleReference
Amino GroupN-AlkylationN-methyl, N-ethylIncrease lipophilicity; probe steric tolerance at binding site. nih.gov
Amino GroupN-AcylationN-acetylRemove basicity; introduce hydrogen bond acceptor. nih.gov
Ketone GroupReductionSecondary AlcoholEvaluate the role of the carbonyl group in target binding. nih.gov
Ketone GroupIminationImineAlter geometry and electronic properties of the pharmacophore. nih.gov
Furan RingSubstitution5-MethylfuranBlock potential sites of metabolism; alter electronic properties. mdpi.com
Furan RingRing FusionBenzofuranExtend scaffold; explore new binding interactions. nih.gov

Development of Furan-Containing Alpha- and Beta-Aminoketone Scaffolds

The furan ring is a privileged scaffold in biologically active compounds and approved drugs. ijabbr.commdpi.com The development of synthetic methodologies to access furan-containing alpha- and beta-aminoketone scaffolds is an active area of research, driven by their potential applications in medicinal chemistry.

Classic synthetic routes to the furan core include the Paal-Knorr synthesis, which constructs the ring from a gamma-dicarbonyl (or 1,4-dicarbonyl) compound. youtube.comnih.gov Another established method is the Feist-Benary synthesis, which utilizes the reaction of α-halogen ketones with β-dicarbonyl compounds. youtube.com

More contemporary approaches offer greater flexibility and efficiency. Metal-catalyzed reactions are prominent, with gold, palladium, and copper catalysts being used for the cyclization of precursors or for the functionalization of a pre-existing furan ring. organic-chemistry.orgnih.gov For example, a modular synthesis using a palladium/copper co-catalyst system allows for the creation of furans with up to four different substituents. nih.gov The synthesis of β-keto-enol furan derivatives has been achieved via Claisen condensation, showcasing a route to related scaffolds. nih.gov

The synthesis of the aminoketone portion can be achieved through various means. For alpha-aminoketones, methods often involve the amination of an α-haloketone or the oxidation of an aminol. For beta-aminoketones, the Mannich reaction is a classic and powerful tool. The development of these synthetic strategies allows chemists to build libraries of diverse furan-containing aminoketone scaffolds for biological screening. ijabbr.com

Bioisosteric Replacements and Their Synthetic Implications

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired attributes. ufrj.brwikipedia.org This technique is widely used to improve potency, alter selectivity, reduce toxicity, or optimize the pharmacokinetic profile of a drug candidate. nih.govslideshare.net

In the context of this compound, the furan ring is a prime candidate for bioisosteric replacement. As an aromatic heterocycle, it can be exchanged with other five- or six-membered rings to modulate the molecule's properties. Common classical bioisosteres for the furan ring include other heterocycles like thiophene (B33073), pyridine, thiazole (B1198619), and pyrazole. cambridgemedchemconsulting.comresearchgate.net

The synthetic implications of such replacements are significant. The entire synthetic route may need to be redesigned based on the chemistry of the new heterocyclic ring. For instance, to synthesize a thiophene analogue, the starting material would likely be a thiophene derivative (e.g., 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde) instead of a furan-based precursor. Research has shown that replacing a phenyl ring with a pyridyl or thiazole can significantly impact metabolic stability and off-target effects, highlighting the profound influence of these seemingly small changes. cambridgemedchemconsulting.com

In one study comparing furan- and thiophene-containing nucleoside analogues, the thiophene-based compound (Thiophenfurin) exhibited potent cytotoxicity and enzyme inhibition comparable to the lead compound, whereas the furan-based analogue (Furanfurin) was inactive. researchgate.net This demonstrates that while rings may be considered bioisosteres, their impact on biological activity can be dramatic and is not always predictable, necessitating empirical synthesis and testing. researchgate.net

Table 2: Common Bioisosteric Replacements for the Furan Ring

Original MoietyBioisostereKey Property ChangesSynthetic ImplicationReference
FuranThiopheneGenerally similar sterics and electronics; can alter metabolic stability.Requires thiophene-based starting materials. researchgate.netresearchgate.net
FuranPyridineIncreases polarity and water solubility; introduces a hydrogen bond acceptor (N atom); can reduce CYP metabolism.Requires pyridine-based starting materials; regiochemistry is critical. cambridgemedchemconsulting.comresearchgate.net
FuranThiazoleIncreases polarity; can alter metabolic profile and reduce off-target effects like hERG inhibition.Requires synthesis of or from thiazole derivatives. cambridgemedchemconsulting.com
FuranPyrazoleIntroduces both H-bond donor (NH) and acceptor (N) capability; can reduce lipophilicity and hERG inhibition.Requires pyrazole-based starting materials; potential for different isomers. cambridgemedchemconsulting.com

Advanced Applications in Synthetic Organic Chemistry

Role of 1-Amino-3-(furan-2-yl)propan-2-one as a Versatile Synthetic Building Block

The synthetic utility of this compound stems from the combined reactivity of its three key components: the furan (B31954) ring, the ketone carbonyl group, and the primary amino group. The furan nucleus itself is a well-established building block in organic synthesis, often employed in cycloaddition reactions and as a precursor to other functionalities through ring-opening or modification reactions. mdpi.commdpi.com The α-amino ketone motif is also a classic precursor for the synthesis of numerous nitrogen-containing heterocycles.

The strategic placement of these functional groups allows for a variety of selective transformations, making this compound a bifunctional or even trifunctional synthon. For instance, the amine can be readily acylated, alkylated, or used in imine formation, while the ketone can undergo reactions such as aldol (B89426) condensations, reductions, or serve as an electrophilic site for nucleophilic attack. The methylene (B1212753) group adjacent to the ketone is activated and can be a site for enolate formation and subsequent reactions. Furthermore, the furan ring can participate in electrophilic aromatic substitution, Diels-Alder reactions (acting as the diene), or be transformed into other cyclic or acyclic systems.

A summary of the potential synthetic transformations at each reactive site of this compound is presented in the table below.

Reactive SitePotential TransformationProduct Type
Primary Amine (-NH2) Acylation, SulfonylationAmides, Sulfonamides
Reductive AminationSecondary/Tertiary Amines
Imine FormationImines/Schiff bases
Pictet-Spengler ReactionTetrahydro-β-carbolines
Ketone (C=O) ReductionAmino Alcohols
Grignard/Organolithium AdditionTertiary Alcohols
Wittig ReactionAlkenes
Aldol Condensationα,β-Unsaturated Ketones
Furan Ring Electrophilic Aromatic SubstitutionSubstituted Furans
Diels-Alder ReactionOxabicyclic Compounds
Ring Opening/RearrangementAcyclic or other cyclic systems

This inherent reactivity makes this compound a valuable precursor for the synthesis of a diverse range of compounds, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent motifs in medicinal chemistry and materials science.

Participation in Multicomponent Reactions for Complexity Generation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netacs.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The structure of this compound, with its nucleophilic amine and electrophilic ketone, makes it an ideal candidate for participation in various MCRs.

While specific examples of MCRs employing this compound are not extensively reported in the literature, its potential can be inferred from the known reactivity of α-amino ketones. For example, it could serve as the amine component in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, the condensation of this compound with an aldehyde, a carboxylic acid, and an isocyanide would lead to the formation of a complex α-acylamino amide derivative in a single step.

Similarly, it could participate as the ketone component in reactions such as the Hantzsch dihydropyridine (B1217469) synthesis. A reaction between this compound, an aldehyde, and a β-ketoester could potentially yield highly substituted dihydropyridines, which are a class of compounds with significant biological activities.

The table below outlines some plausible multicomponent reactions where this compound could be a key reactant.

Multicomponent ReactionRole of this compoundPotential Product
Ugi Reaction Amine Componentα-Acylamino Amide
Passerini Reaction Amine Component (after in situ imine formation)α-Acyloxy Carboxamide
Hantzsch Dihydropyridine Synthesis Ketone ComponentDihydropyridine Derivative
Asinger Reaction Ketone and Amine ComponentThiazoline Derivative

The ability to engage in such reactions highlights the potential of this compound as a valuable tool for generating molecular complexity and for the discovery of new chemical entities in a time- and resource-efficient manner.

Applications in Catalysis and Method Development

The application of this compound in the fields of catalysis and synthetic method development is an emerging area with significant potential. While direct applications are not yet widely documented, the structural features of the molecule suggest several promising avenues for future research.

As a ligand precursor in catalysis, this compound offers multiple coordination sites (the nitrogen of the amino group and the oxygen of the ketone and furan ring). Condensation of the amino group with various aldehydes or ketones can lead to the formation of Schiff base ligands. These ligands, particularly those with N,O-donor sets, are known to form stable complexes with a variety of transition metals, which can then be employed as catalysts in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The furan ring can also influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity.

In the context of method development, this compound can serve as a versatile substrate for the development of new synthetic methodologies. For instance, new methods for the enantioselective reduction of the ketone or the selective functionalization of the furan ring in the presence of the amino and ketone groups would be of considerable interest. Furthermore, its use in developing novel cascade or domino reactions, where multiple bonds are formed in a single, orchestrated sequence, could lead to the efficient synthesis of complex heterocyclic frameworks. The development of such methods would not only expand the synthetic chemist's toolbox but also provide more efficient routes to valuable furan-containing compounds.

Future research in this area is likely to focus on the design and synthesis of chiral ligands derived from this compound for asymmetric catalysis and its application as a key starting material in the development of novel synthetic transformations.

Molecular Interactions and Mechanistic Insights for Research Probes

Computational Ligand-Receptor Interaction Studies: A Field Devoid of Data

Computational methods such as molecular docking and pharmacophore modeling are powerful tools in modern drug discovery, allowing researchers to predict how a molecule might interact with a biological target. nih.govnih.gov These techniques are crucial for identifying potential lead compounds and understanding their mechanism of action at a molecular level. nih.govnih.gov

Molecular Docking Simulations with Defined Biological Targets: No Specific Studies Found

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to a protein target. nih.govnih.govunar.ac.id This information provides valuable insights into the potential biological activity of the compound. However, a comprehensive search of scientific databases yielded no specific molecular docking studies for 1-Amino-3-(furan-2-yl)propan-2-one against any defined biological targets. While there is extensive research on the docking of other furan-containing compounds against various receptors and enzymes, such as the work on STAT3 inhibitors and inhibitors of Plasmodium falciparum, this particular molecule has not been the subject of such investigations. unar.ac.idnih.gov

Investigation of Binding Affinities and Molecular Recognition Principles: A Knowledge Void

The binding affinity of a compound to its target is a critical parameter in drug development, quantifying the strength of the interaction. Understanding the molecular recognition principles—the specific hydrogen bonds, hydrophobic interactions, and other forces that govern this binding—is fundamental to designing more potent and selective molecules. Regrettably, there are no published studies that investigate the binding affinities or molecular recognition principles of this compound with any biological target. Research on related furan (B31954) derivatives, such as those targeting the NMDA receptor, highlights the importance of the furan moiety in molecular interactions, but this cannot be directly extrapolated to the compound . nih.gov

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Target Modulation: No Data Available

Structure-activity relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. This is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds. For this compound, there is a complete absence of SAR studies. While research exists on the SAR of other aminoketone derivatives and furan-containing molecules, these findings are not directly applicable to the specific arrangement of functional groups in this compound. mdpi.com

Development of this compound Analogues as Chemical Probes for Investigating Biological Pathways: An Untapped Potential

Chemical probes are small molecules used to study biological processes and pathways. The development of analogs of a compound of interest is a common strategy to create such probes. There is no indication in the scientific literature that any analogs of this compound have been synthesized for the purpose of developing chemical probes. While the synthesis of various furan-containing compounds is an active area of research, the focus has not been on derivatives of this compound for this application. mdpi.com

Future Research Directions and Potential Impact

Emerging Synthetic Strategies for Novel Analogues

The generation of novel analogues of 1-Amino-3-(furan-2-yl)propan-2-one is pivotal for exploring its structure-activity relationships. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, moving beyond classical methods towards more efficient and versatile catalytic systems.

Future efforts will likely concentrate on modular, transition-metal-catalyzed approaches that allow for the specific and controlled functionalization of the core structure. rsc.org Palladium-catalyzed reactions, in particular, have proven to be highly effective for the synthesis of functionalized furans and could be readily adapted. mdpi.com Strategies such as the coupling of 1,3-dicarbonyl compounds with various halides allow for specific alkyl substitutions on the furan (B31954) ring, paving the way for a diverse library of analogues. mdpi.com Similarly, cobalt-catalyzed methods, such as the modular [3+2] assembly of unsaturated hydrocarbons and β-dicarbonyls, offer a mild and efficient route to multi-functionalized furan derivatives. rsc.org

A key challenge in synthesizing analogues is the stereocontrolled formation of the α-amino ketone moiety, as these compounds can be valuable chiral building blocks. nih.gov Traditional methods often risk epimerization. wikipedia.org Advanced strategies, such as the palladium-catalyzed coupling of thiol esters with organozinc reagents, have shown promise in preparing α-amino ketones from amino acid derivatives with high enantiopurity and under mild conditions. nih.gov

Furthermore, the origin of the furan motif itself is a target for innovation. Sustainable approaches using precursors derived from agricultural and woodworking waste are gaining traction, offering a green pathway to the furan core. technologynetworks.com

Table 1: Modern Catalytic Strategies for Furan Synthesis Applicable to Analogue Development

Catalyst SystemReaction TypeSubstratesKey AdvantagesCitations
Palladium Cross-Coupling / Cyclization1,3-Dicarbonyls, Alkenyl BromidesHigh yield, specific substitutions mdpi.com
Cobalt Metalloradical CyclizationAlkynes, α-DiazocarbonylsHigh regioselectivity, broad functional group tolerance nih.gov
Cobalt [3+2] Modular AssemblyAlkenes/Alkynes, β-DicarbonylsMild conditions, access to diverse dihydrofurans and furans rsc.org
Rhodium C-H Activation / [3+2] AnnulationN-Phenoxy amides, AlkynesAccess to α-quaternary carbon-containing analogues rsc.org
Copper Intermolecular AnnulationAlkyl Ketones, β-NitrostyrenesRegioselective synthesis of multisubstituted furans organic-chemistry.org

These emerging strategies provide a robust framework for systematically modifying the this compound scaffold, enabling the synthesis of a wide array of novel analogues for further investigation.

Exploration of Underexplored Reactivity and Transformation Pathways

The inherent reactivity of the furan ring, combined with the α-amino ketone functionality, suggests a rich and largely unexplored chemical landscape for this compound. Future research will likely delve into novel transformations that go beyond simple functional group interconversions.

One particularly intriguing pathway is the oxidative dearomatization of the furan ring. In a closely related system, 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones undergo oxidative dearomatization followed by an unusual cyclization to form new furan-containing structures. mdpi.com This type of transformation, which can be related to the Paal-Knorr synthesis, could unlock novel molecular scaffolds from the parent compound. mdpi.com The presence of an electron-withdrawing group at the α-position to the ketone facilitates this process by enabling enolization and subsequent nucleophilic attack on the activated furan nucleus. mdpi.com

Another avenue for exploration is the ring-opening of the furan moiety. Palladium-catalyzed ring-opening reactions can convert furans into α,β-unsaturated aldehydes or ketones. researchgate.net A Pictet-Spengler-like reaction has also been demonstrated for 2-(o-aminophenyl)furans, where the furan ring opens and participates in a cyclization to form complex indole (B1671886) derivatives. researchgate.net Applying these concepts to this compound could yield linear, highly functionalized intermediates or lead to completely different heterocyclic systems.

The reactivity of the α-amino ketone itself presents further opportunities. This functional group is a key component in photolabile protecting groups, where α-keto carbamates can be cleaved with light to release a free amine. rsc.org Investigating the photochemical properties of this compound and its derivatives could lead to applications in controlled release technologies. Furthermore, the metabolic pathways of similar structures, such as the reduction of a furan-propenone to a propanone and then a propanol, suggest that the ketone of the title compound is a likely site for biological reduction, a transformation pathway that could be exploited synthetically. nih.gov

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. For a molecule like this compound, these technologies can provide deep mechanistic insights, predict properties of novel analogues, and guide experimental design.

Computational Modeling techniques such as Density Functional Theory (DFT) are crucial for understanding reaction mechanisms. For instance, DFT studies have been used to characterize the O,C-diprotonated forms of furan derivatives as the key reactive electrophilic species in hydroarylation reactions occurring in superacids. mdpi.comnih.gov Similar studies on this compound could elucidate the intermediates involved in its various potential transformations, such as oxidative dearomatization or ring-opening reactions. Computational methods can also predict key physical and chemical properties.

Table 2: Predicted Collision Cross Section (CCS) Data for Related Furan Compounds

Compound NameMolecular FormulaAdductPredicted CCS (Ų)Citations
1-amino-2-(furan-2-yl)propan-2-olC₇H₁₁NO₂[M+H]⁺128.2 uni.lu
1-amino-2-(furan-2-yl)propan-2-olC₇H₁₁NO₂[M+Na]⁺135.4 uni.lu
3-amino-3-(furan-2-yl)propan-1-olC₇H₁₁NO₂[M+H]⁺129.3 uni.lu
3-amino-3-(furan-2-yl)propan-1-olC₇H₁₁NO₂[M+Na]⁺135.8 uni.lu

Machine Learning (ML) offers a paradigm shift from traditional, iterative research. A data-driven, three-layer screening strategy combining ML, data analysis, and high-throughput experimentation (HTE) has recently been used to accelerate the discovery of new dearomative cycloadditions for heteroarenes like thiophenes and oxazoles. acs.org This synergistic approach successfully uncovered structure-reactivity relationships and identified mechanistically distinct reactions, providing access to unprecedented 3D molecular scaffolds. acs.org Applying a similar data-driven methodology to this compound and its virtual libraries of analogues could rapidly identify promising new reactions and synthetic conditions. ML models could be trained to predict reactivity, screen for potential biological targets using techniques like comparative molecular field analysis (CoMFA), or even assist in planning retrosynthetic routes for complex analogues. acs.orgmdpi.com

Potential for Development of Novel Chemical Probes and Methodologies

The unique structure of this compound makes it an attractive starting point for the development of novel chemical probes and innovative synthetic methodologies.

The furan scaffold is a valuable component in bioactive compounds, in part due to its electron-rich nature which facilitates strong interactions with biological targets like enzymes and receptors. ijabbr.com This property can be harnessed to design chemical probes. For example, by attaching a fluorescent reporter group, such as a coumarin (B35378) or BODIPY dye, to the core structure, analogues of this compound could be converted into probes for bio-imaging. researchgate.net The synthesis of such probes often involves coupling the core molecule to a linker-dye conjugate, a strategy that has been successfully applied to other complex molecules. mdpi.com

Furthermore, the compound could be modified to create probes for studying specific biological processes. Incorporating "click" chemistry handles (e.g., alkynes or azides) would allow for covalent labeling of biological targets via copper-catalyzed cycloaddition reactions. ljmu.ac.uk Another strategy involves installing fluorinated tags for tracking the molecule and its metabolites in biological systems using ¹⁹F NMR spectroscopy. ljmu.ac.uk

The development of novel methodologies is also a promising direction. The α-amino ketone motif is related to photolabile protecting groups, suggesting that methodologies for the light-induced release of bioactive molecules could be developed from this scaffold. rsc.org Moreover, research into new catalytic systems for synthesizing furan derivatives, especially those using sustainable precursors and mild conditions, represents a significant advancement in chemical methodology. technologynetworks.comshareok.org The exploration of unique reactivity, such as the oxidative dearomatization cascades mdpi.com or ring-opening/recyclization reactions researchgate.net, constitutes the discovery of new synthetic methods that expand the toolkit of organic chemists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.